Acelarin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Acelarin has been extensively studied for its potential in various scientific fields:

Chemistry: Used as a model compound to study ProTide technology and nucleotide analogues.

Biology: Investigated for its ability to overcome resistance mechanisms in cancer cells.

Medicine: Undergoing clinical trials for the treatment of various cancers, including biliary tract, pancreatic, ovarian, and non-small cell lung cancers .

Industry: Potential applications in the development of new chemotherapeutic agents and drug delivery systems .

Zukünftige Richtungen

Acelarin has received Fast Track designation from the U.S. Food and Drug Administration (FDA), which is a process designed to facilitate the development and expedite the review of drugs to treat serious conditions and address an unmet medical need . The first interim analysis is expected in the first half of 2022 .

Wirkmechanismus

Acelarin exerts its effects through the following mechanisms:

Cellular Uptake: Unlike gemcitabine, this compound does not rely on nucleoside transporters for cellular entry, allowing it to bypass resistance mechanisms

Activation: this compound is pre-phosphorylated, avoiding the rate-limiting step of phosphorylation by deoxycytidine kinase

Cytotoxic Effects: Once inside the cell, this compound is hydrolyzed to release gemcitabine triphosphate, which interferes with DNA replication and induces cell death

Biochemische Analyse

Biochemical Properties

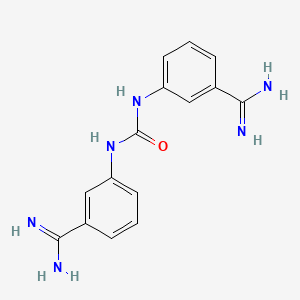

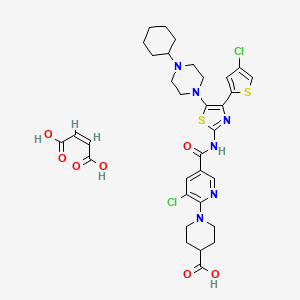

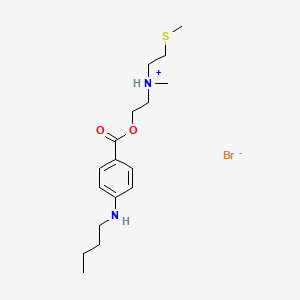

Acelarin is structurally similar to gemcitabine, but with an attached phosphoramidate group . This modification allows this compound to enter cancer cells independently of nucleoside transporters, protects it from breakdown by deaminases, and delivers the pre-activated form of gemcitabine . This results in significantly higher concentrations of the active anti-cancer metabolite, dFdCTP, inside tumor cells .

Cellular Effects

This compound has shown to be more effective than gemcitabine in treating patients with metastatic pancreatic cancer . It has also achieved high response rates and favorable tolerability in patients with advanced solid tumors . In cancer cells, dFdCTP interferes with DNA replication, causing cancer cell death and preventing tumor growth .

Molecular Mechanism

This compound’s mechanism of action involves overcoming the key cancer resistance mechanisms associated with gemcitabine . It enters the cancer cell independently of nucleoside transporters, is protected from breakdown by deaminases, and delivers the pre-activated form of gemcitabine . This results in the generation of 13x higher intracellular dFdCTP levels than gemcitabine , making this compound more efficacious in the clinical setting .

Temporal Effects in Laboratory Settings

It is known that this compound is able to generate and maintain significantly higher concentrations of the active anti-cancer metabolite (dFdCTP) inside tumor cells .

Dosage Effects in Animal Models

Specific information about the dosage effects of this compound in animal models was not found in the search results. It is known that this compound has been tested in clinical trials and has shown promising results in patients with advanced solid tumors .

Metabolic Pathways

This active metabolite interferes with DNA replication in cancer cells, causing cell death and preventing tumor growth .

Transport and Distribution

This compound enters cancer cells independently of nucleoside transporters . This is a significant advantage over gemcitabine, which requires the human equilibrative transporter (hENT1) to cross the cell membrane .

Subcellular Localization

The specific subcellular localization of this compound is not mentioned in the search results. Given its mechanism of action, it can be inferred that this compound and its active metabolite, dFdCTP, would be localized in the nucleus where they interfere with DNA replication .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Acelarin is synthesized by attaching a phosphoramidate group to gemcitabine. This modification involves the use of specific reagents and conditions to ensure the stability and efficacy of the compound. The synthesis typically includes the following steps:

Activation of Gemcitabine: Gemcitabine is activated by reacting with a phosphoramidate reagent.

Attachment of Phosphoramidate Moiety: The activated gemcitabine is then reacted with a phosphoramidate moiety, which includes a phosphate group and a combination of aryl, ester, and amino acid groups

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Bulk Synthesis: Large quantities of gemcitabine are activated and reacted with the phosphoramidate moiety.

Purification: The synthesized this compound is purified using techniques such as chromatography to remove impurities.

Quality Control: The final product undergoes rigorous quality control to ensure its efficacy and safety

Analyse Chemischer Reaktionen

Types of Reactions: Acelarin undergoes several types of chemical reactions, including:

Hydrolysis: The phosphoramidate moiety can be hydrolyzed to release the active gemcitabine triphosphate.

Phosphorylation: this compound is pre-phosphorylated, bypassing the need for initial phosphorylation by deoxycytidine kinase

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under physiological conditions.

Phosphorylation: Enzymatic or chemical phosphorylation agents

Major Products:

Gemcitabine Triphosphate: The active metabolite that exerts cytotoxic effects on cancer cells

Vergleich Mit ähnlichen Verbindungen

Acelarin is unique compared to other nucleotide analogues due to its ProTide technology. Similar compounds include:

Gemcitabine: The parent compound of this compound, used in various cancer treatments but limited by resistance mechanisms

Uniqueness of this compound:

Enhanced Cellular Uptake: Bypasses nucleoside transporters.

Pre-Phosphorylation: Avoids the rate-limiting phosphorylation step.

Resistance to Deamination: Protected from breakdown by cytidine deaminase

This compound represents a significant advancement in the field of chemotherapeutics, offering a promising alternative to traditional nucleotide analogues.

Eigenschaften

IUPAC Name |

benzyl (2S)-2-[[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27F2N4O8P/c1-16(22(33)36-14-17-8-4-2-5-9-17)30-40(35,39-18-10-6-3-7-11-18)37-15-19-21(32)25(26,27)23(38-19)31-13-12-20(28)29-24(31)34/h2-13,16,19,21,23,32H,14-15H2,1H3,(H,30,35)(H2,28,29,34)/t16-,19+,21+,23+,40?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTKGYOMICWFQZ-KKQYNPQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27F2N4O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

840506-29-8 | |

| Record name | NUC-1031 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0840506298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NUC-1031 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15057 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FOSGEMCITABINE PALABENAMIDE, P(RS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCL1K2T28K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid](/img/structure/B1665337.png)

![2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride](/img/structure/B1665339.png)

![1-[2-(Dimethylamino)ethyl]cyclohepta[d]imidazol-2(1h)-one](/img/structure/B1665351.png)